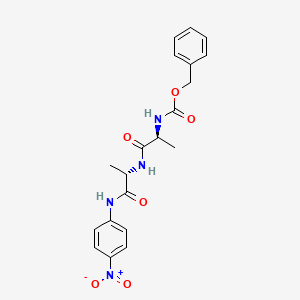

Z-Ala-ala-pna

描述

Z-Ala-ala-pna: is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those that cleave peptide bonds. The compound consists of a peptide sequence with a para-nitroaniline (pNA) group attached, which serves as a chromogenic indicator. When the peptide bond is cleaved by an enzyme, the pNA group is released, producing a measurable color change. This property makes this compound a valuable tool in enzymology and various biochemical research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-ala-pna typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, often facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide sequence is complete, the pNA group is introduced through a coupling reaction with para-nitroaniline. The final product is then cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels required for research applications.

化学反应分析

Types of Reactions: Z-Ala-ala-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These enzymes cleave the peptide bond between the alanine residues, releasing the pNA group. The hydrolysis reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the pNA chromophore.

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around pH 7.4). Common buffers include phosphate-buffered saline (PBS) or Tris-HCl. The reaction conditions may vary depending on the specific enzyme being studied, but it generally requires the presence of divalent metal ions such as calcium or magnesium to maintain enzyme activity.

Major Products Formed: The primary product of the hydrolysis reaction is free para-nitroaniline (pNA), which can be quantitatively measured. The release of pNA serves as an indicator of enzyme activity, allowing researchers to determine the kinetic parameters of the enzyme under study.

科学研究应用

Chemical Applications

Peptide Synthesis and Modeling

Z-Ala-Ala-PNA serves as a model compound in peptide synthesis studies. Its structure allows researchers to investigate peptide bond formation and the stability of dipeptides under various conditions. The compound is often utilized in the development of new synthetic methodologies for creating complex peptides, which are crucial in drug development and biochemical research.

Enzyme Inhibition Studies

The compound has been extensively studied for its inhibitory effects on specific enzymes, particularly prolyl endopeptidases. Research indicates that this compound can effectively inhibit these enzymes, which play a significant role in the metabolism of proline-rich peptides. This inhibition has implications for treating conditions such as coeliac disease and other gastrointestinal disorders .

Biological Applications

Neuroprotective Effects

In pharmacological studies, this compound has demonstrated neuroprotective properties. For instance, in models of MPTP-induced depressive syndrome, administration of this compound showed significant neuroprotective effects at doses of 3 mg/kg. This suggests potential therapeutic applications in mood disorders and neurodegenerative diseases like Alzheimer’s .

Modulation of Enzymatic Activity

this compound influences the activity of prolyl endopeptidases, which are critical in various metabolic pathways. By modulating enzyme activity, this compound can help restore normal peptide metabolism in conditions where it is disrupted. This property is particularly useful in developing treatments for metabolic disorders .

Medical Applications

Therapeutic Potential in Neurodegenerative Diseases

The inhibition of prolyl oligopeptidase by this compound positions it as a candidate for therapeutic interventions in neurodegenerative diseases. Studies have linked prolyl oligopeptidase activity to cognitive decline and mood disorders, making this compound a target for further research into effective treatments .

Case Studies

- Case Study on Oogenesis : Research involving this compound indicated its influence on reproductive processes by modulating hormonal pathways in Sarcophaga bullata. This study highlights the compound's potential role beyond traditional biochemical applications.

- Synthesis of Laxaphycin B-Type Peptides : Derivatives containing this compound exhibited unique biochemical properties that could be leveraged for therapeutic development. This case study underscores the importance of this compound in peptide-based drug discovery.

作用机制

The mechanism of action of Z-Ala-ala-pna involves the enzymatic cleavage of the peptide bond between the alanine residues. Proteolytic enzymes recognize the peptide substrate and catalyze the hydrolysis reaction, resulting in the release of the pNA group. The molecular targets of this compound are the active sites of proteolytic enzymes, where the catalytic residues facilitate the cleavage of the peptide bond. The pathways involved in this process include the formation of a tetrahedral intermediate and the subsequent breakdown of this intermediate to release the products.

相似化合物的比较

Z-Gly-Gly-pNA: Another peptide substrate used to measure protease activity, but with glycine residues instead of alanine.

Suc-Ala-Ala-Pro-Phe-pNA: A substrate used to study the activity of chymotrypsin-like proteases, with a more complex peptide sequence.

Boc-Ala-Ala-pNA: A similar compound with a different protecting group (Boc) used in peptide synthesis.

Uniqueness: Z-Ala-ala-pna is unique due to its specific peptide sequence and the presence of the pNA chromophore, which provides a convenient and sensitive method for detecting proteolytic activity. Its simplicity and ease of use make it a preferred choice for many enzymatic assays, particularly those involving serine proteases and other related enzymes.

生物活性

Z-Ala-Ala-pNA (Z-Ala-Ala-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical research, particularly in studies involving peptidases and proteolytic enzymes. This compound serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics, specificity, and mechanisms of action. This article explores the biological activity of this compound, including its enzymatic interactions, kinetic properties, and implications in biological systems.

Enzymatic Interactions

This compound is primarily utilized to study prolyl oligopeptidases (POPs), a family of enzymes that cleave peptide bonds adjacent to proline residues. The biological activity of this compound has been characterized through various studies that assess its hydrolysis by different POPs.

Key Findings from Research

- Hydrolysis Efficiency : The hydrolysis of this compound by the prolyl oligopeptidase from Pyrococcus furiosus (Pfu POP) was found to be significantly efficient. The enzyme cleaves this substrate approximately four times more effectively than Z-Gly-Pro-pNA, indicating a preference for substrates containing alanine at the P2 position .

- Kinetic Parameters : Kinetic studies revealed that the for this compound was approximately seven-fold slower than that for proline-containing substrates like Z-Ala-Pro-pNA. However, the values were similar between these substrates, suggesting that while this compound is cleaved less efficiently, it still binds with comparable affinity .

- Comparative Activity : In comparison to other substrates tested, this compound exhibited weaker activity against certain peptidases but remained an important substrate for studying enzyme specificity and kinetics .

Kinetic Studies and Mechanisms

The kinetic behavior of this compound has been analyzed using Michaelis-Menten kinetics. The following table summarizes the kinetic parameters observed for various enzymes acting on this compound:

| Enzyme | (s) | (μM) | Substrate Preference |

|---|---|---|---|

| Pfu POP | Lower than Pro-containing | Similar | Prefers Pro over Ala |

| Lamb Kidney POP | Significantly lower | Higher | Prefers Pro over Ala |

| Porcine Muscle POP | Variable under pH changes | Not specified | Low activity against Ala-X |

Case Studies

Case Study 1: Prolyl Oligopeptidase Activity

In a study examining the enzymatic activity of Pfu POP on various substrates, including this compound, it was determined that the enzyme's active site conformation allows for specific recognition of substrates based on their amino acid composition. The study highlighted how structural differences between mammalian and archaeal enzymes affect substrate cleavage rates .

Case Study 2: Biological Implications in Human Health

Research utilizing this compound as a substrate has implications in understanding diseases associated with proteolytic enzyme dysfunctions, such as certain cancers and neurodegenerative disorders. By studying the activity of these enzymes on this compound, researchers can gain insights into potential therapeutic targets .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6/c1-13(19(26)23-16-8-10-17(11-9-16)24(28)29)21-18(25)14(2)22-20(27)30-12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,21,25)(H,22,27)(H,23,26)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBKJDFIMPSKNT-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428630 | |

| Record name | AC1OLRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-58-1 | |

| Record name | AC1OLRRE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。